molecular formula C15H16N6O B13867802 2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine

2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine

Cat. No.: B13867802
M. Wt: 296.33 g/mol
InChI Key: WDPJDKKHBVAHDG-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine is a heterocyclic compound that features an imidazole ring fused with a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the imidazole ring can be introduced through a cyclization reaction involving an amido-nitrile precursor . The reaction conditions often require the use of catalysts such as nickel and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at positions on the imidazole and pyrido[3,2-d]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing heterocycles such as:

Uniqueness

What sets 2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine apart is its unique combination of an imidazole ring with a pyrido[3,2-d]pyrimidine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

4-(2-imidazol-1-yl-6-methylpyrido[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C15H16N6O/c1-11-2-3-12-13(17-11)14(20-6-8-22-9-7-20)19-15(18-12)21-5-4-16-10-21/h2-5,10H,6-9H2,1H3

InChI Key

WDPJDKKHBVAHDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4

Origin of Product

United States

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